5-Fluoro-1-indanone is a fluorinated cyclic aromatic ketone utilized as a high-value building block in pharmaceutical and material science synthesis. Characterized by a nearly planar cyclopentene ring and a low melting point of 38–40 °C, this compound serves as a critical precursor for synthesizing complex heterocycles, including donepezil analogs, transaminase (BioA) inhibitors, and KCa3.1 channel activators. The introduction of the fluorine atom at the 5-position fundamentally alters the electronic and steric profile of the indanone core, enhancing its utility in nucleophilic addition and condensation reactions . For procurement professionals, selecting this specific fluorinated derivative over non-fluorinated baselines is driven by the need for enhanced carbonyl electrophilicity, specific solid-state packing behavior, and the obligate introduction of metabolic stability in downstream active pharmaceutical ingredients (APIs).
Substituting 5-fluoro-1-indanone with the more common, unfluorinated 1-indanone results in critical failures during both chemical processing and downstream application. The strong electron-withdrawing nature of the 5-fluoro substituent significantly increases the acidity of the α-protons and the electrophilicity of the carbonyl carbon . If a generic 1-indanone is used in Knoevenagel or aldol condensations, the reaction suffers from slower kinetics and lower yields due to less efficient enolate formation. Furthermore, in the synthesis of targeted APIs like the KCa3.1 channel activator SKA-71, the absence of the 5-fluoro group yields an entirely different molecule (SKA-69) that lacks the required pharmacological selectivity[1]. Thus, 5-fluoro-1-indanone is an obligate precursor where specific electronic activation and final-molecule fluorination are required, making generic substitution impossible.
In the synthesis of indeno-thiazole-2-amine derivatives, the choice of starting indanone directly dictates both the yield of the intermediate and the pharmacological viability of the final API. When 5-fluoro-1-indanone is utilized under standard conditions, it yields 6-fluoro-8H-indeno[1,2-d]thiazol-2-amine (SKA-71), a targeted KCa3.1 channel activator. Conversely, utilizing the unfluorinated 1-indanone yields SKA-69 [1]. Notably, the synthesis of SKA-69 from 1-indanone proceeds with a 63% yield, whereas the synthesis of SKA-71 from 5-fluoro-1-indanone proceeds with a 40% yield, reflecting the altered reactivity and steric demands introduced by the fluorine atom [1]. Despite the lower yield, the fluorinated precursor is mandatory to achieve the specific KCa3.1 selectivity required for the final therapeutic agent.
| Evidence Dimension | API Precursor Suitability and Synthesis Yield |
| Target Compound Data | 5-Fluoro-1-indanone yields SKA-71 (40% yield, m.p. 217 °C) |
| Comparator Or Baseline | 1-indanone yields SKA-69 (63% yield, m.p. 212 °C) |
| Quantified Difference | 23% lower yield but absolute necessity for target API selectivity |
| Conditions | General thiazole synthesis method I (condensation) |
Buyers must account for the specific yield profile of the fluorinated precursor when scaling up synthesis, as the unfluorinated analog cannot substitute for the required pharmacological end-product.
The reactivity of 5-fluoro-1-indanone in nucleophilic addition and condensation reactions (such as the Knoevenagel condensation) is significantly altered compared to 1-indanone. The strong electron-withdrawing effect of the fluorine atom at the 5-position increases the acidity of the α-protons, facilitating enolate intermediate formation, while simultaneously enhancing the electrophilicity of the carbonyl carbon . Comparative reactivity analyses indicate that the fluorinated derivative achieves faster reaction rates and higher conversion efficiencies in forming complex pharmaceutical intermediates compared to the unfluorinated baseline, which often suffers from incomplete imine or enolate formation under identical thermal conditions .
| Evidence Dimension | Condensation Reactivity (Enolate Formation) |
| Target Compound Data | 5-Fluoro-1-indanone (High carbonyl electrophilicity, rapid enolate formation) |
| Comparator Or Baseline | 1-indanone (Lower electrophilicity, slower enolate formation) |
| Quantified Difference | Enhanced reaction rates and reduced unreacted starting material |
| Conditions | Knoevenagel / Aldol condensation conditions |
Selecting 5-fluoro-1-indanone improves processability and throughput in multi-step pharmaceutical syntheses by driving condensation steps to completion more efficiently.
The solid-state properties of 5-fluoro-1-indanone differ markedly from other halogenated indanones, impacting handling and downstream formulation. Crystallographic analysis reveals that 5-fluoro-1-indanone crystallizes with two independent molecules in the asymmetric unit, featuring a nearly planar cyclopentene ring with a maximum deviation of 0.038 Å [1]. The molecules pack in hypercentric arrays driven by C–H⋯O and C–H⋯F interactions, with specific F⋯F contacts measuring 3.1788 Å and 3.2490 Å [1]. In contrast, analogs like 6-chloro-1-indanone exhibit a herringbone packing motif driven solely by C–H⋯O interactions [2]. These distinct intermolecular forces in the fluorinated compound dictate its low melting point (38–40 °C) and solubility profile, requiring specific thermal management during bulk handling compared to higher-melting halogenated analogs.
| Evidence Dimension | Intermolecular Packing and Contacts |
| Target Compound Data | 5-Fluoro-1-indanone (Hypercentric arrays, F⋯F contacts of 3.17–3.25 Å) |
| Comparator Or Baseline | 6-chloro-1-indanone (Herringbone packing, no halogen-halogen contacts) |
| Quantified Difference | Distinct packing motifs altering thermal and solubility profiles |
| Conditions | X-ray crystallographic solid-state analysis |
Understanding the specific F⋯F intermolecular contacts is critical for procurement and process engineers designing thermal handling and solvent dissolution protocols.
5-Fluoro-1-indanone is the obligate starting material for the synthesis of SKA-71, a positive gating modulator for KCa3.1 channels. The fluorine atom is strictly required for target selectivity, making this compound the right choice over unfluorinated analogs in cardiovascular and neurological drug development [1].
The compound serves as a critical building block in synthesizing piperazine-indanone adducts that target biotin biosynthesis (BioA) in Mycobacterium tuberculosis. The specific steric and electronic profile of the 5-fluoro substitution enables the necessary binding affinity within the enzyme's active site [2].
Utilized in Knoevenagel condensations to produce fluorinated analogs of Alzheimer's therapeutics. The enhanced carbonyl electrophilicity of 5-fluoro-1-indanone drives higher synthetic throughput and enolate conversion compared to standard 1-indanone.
Irritant